1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione
Description
1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione is a heterocyclic compound featuring a piperidine-2,4-dione core substituted with a 1-ethylpyrazol-4-yl group. It is cataloged under CAS number 1592780-45-4 (referenced in ). The compound combines two pharmacophoric motifs: the pyrazole ring, known for its role in drug design (e.g., anti-inflammatory and anticancer agents), and the piperidine-2,4-dione scaffold, which contributes to conformational rigidity and hydrogen-bonding capabilities . While its exact molecular weight and formula are ambiguously reported in the evidence (likely due to formatting errors in ), its structural analogs suggest a molecular weight range of 180–210 g/mol, depending on substituents.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)piperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-12-7-8(6-11-12)13-4-3-9(14)5-10(13)15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXCFFNUFFZGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N2CCC(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethylpyrazole with a suitable piperidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Isopropylpiperidine-2,4-dione (CAS 904301-91-3)
- Structure : Piperidine-2,4-dione with an isopropyl group at the 1-position.
- Molecular Formula: C₈H₁₃NO₂; Molecular Weight: 155.19 g/mol ( ).
- Calculated properties: 0 hydrogen bond donors, 3 acceptors, and higher hydrophobicity due to the branched alkyl chain ( ).
- Applications : Likely used as a building block for bioactive molecules, though less versatile than pyrazole-containing analogs.
N-Boc-5-Ethyl-2,4-piperidinedione (CAS 845267-80-3)
- Structure : Piperidine-2,4-dione with an ethyl group at position 5 and a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Formula: C₁₂H₁₉NO₄; Molecular Weight: 241.29 g/mol (calculated).
- Key Differences: The Boc group enhances stability during synthesis but requires deprotection for further functionalization.
1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0)
- Structure : Pyrrolidine-2,4-dione (5-membered ring) substituted with a 4-(trifluoromethoxy)phenyl group.
- Molecular Formula: C₁₁H₈F₃NO₃; Molecular Weight: 259.18 g/mol ( ).
- Key Differences :
- Smaller ring size (pyrrolidine vs. piperidine) increases ring strain and alters hydrogen-bonding geometry.
- The electron-withdrawing trifluoromethoxy group enhances metabolic stability but may reduce solubility.
3-Benzyl-imidazolidine-2,4-dione (CAS Not Provided)
- Structure : Imidazolidine-2,4-dione with a benzyl group at position 3.
- Synthesis : Formed via benzylation of hydantoin derivatives ( ).
- Key Differences :
- The imidazolidine ring (5-membered) vs. piperidine (6-membered) reduces steric hindrance but limits conformational flexibility.
- The benzyl group introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding.
Comparative Data Table
*Discrepancy noted in ; estimated based on structural analogs.
Biological Activity
1-(1-Ethylpyrazol-4-yl)piperidine-2,4-dione is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound and related compounds:
Antimicrobial Activity
In a study examining the antimicrobial efficacy of pyrazole derivatives, this compound demonstrated significant antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperidine moiety was found to enhance the antimicrobial properties significantly, suggesting that structural modifications can lead to improved efficacy against resistant strains .
Anti-inflammatory Effects
The compound exhibited notable anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that at concentrations as low as 10 µM, it could reduce TNF-α levels by up to 85%, showcasing its potential as an anti-inflammatory agent in therapeutic applications .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In cellular assays using human cancer cell lines (HeLa and A375), the compound induced apoptosis and inhibited cell proliferation effectively. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death .
Neuroprotective Effects
The neuroprotective properties of this compound were evaluated in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents, likely due to its ability to scavenge free radicals and modulate neuroinflammatory responses .
Case Study 1: Antibacterial Efficacy
In a controlled study published in a peer-reviewed journal, a series of pyrazole derivatives including this compound were tested against various bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections .
Case Study 2: Anti-inflammatory Activity
A separate study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Mice treated with this compound showed reduced swelling and inflammatory markers compared to the control group. This suggests its potential for treating inflammatory diseases such as arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
